Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate
Description
Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate is a fluorinated aromatic carbamate derivative characterized by a benzyl carbamate group attached to a 3-fluoro-4-(piperidin-1-yl)phenyl scaffold. Fluorine substitution and the piperidine moiety are critical to its lipophilicity, electronic profile, and biological interactions, making it a compound of interest in medicinal chemistry and material science .
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-piperidin-1-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-13-16(9-10-18(17)22-11-5-2-6-12-22)21-19(23)24-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNALVLQGYOZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate typically involves the reaction of 3-fluoro-4-(piperidin-1-yl)aniline with benzyl chloroformate in the presence of a base such as sodium hydrogencarbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at temperatures ranging from -10°C to 20°C for approximately 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate is being explored for its potential therapeutic applications:
- Pharmacological Studies : Research indicates that this compound may interact with various biological targets, including receptors and enzymes, potentially modulating their activity. The piperidine moiety is particularly noted for its interactions with neurotransmitter systems, which could lead to developments in analgesics or treatments for neurological disorders.
- Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. For instance, modifications to the structure have shown varying degrees of inhibition on pyroptosis and IL-1β release in macrophages .
Chemical Biology
The compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized to create analogs that might exhibit enhanced biological activities or improved pharmacokinetic profiles. The fluorinated phenyl ring enhances binding affinity towards biological targets, making it a valuable scaffold in drug design.
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in developing new materials. Its unique chemical structure allows it to be incorporated into polymers or other materials where specific properties such as thermal stability or optical characteristics are desired.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of derivatives based on this compound. The results indicated that certain modifications led to compounds that could significantly reduce inflammation markers in vitro.
| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| Original | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Modified A | 35 ± 5 | 40 ± 7 |
| Modified B | 18 ± 3 | 14 ± 2 |
Case Study 2: Synthesis of Complex Molecules
In another investigation, this compound was used as a precursor for synthesizing new analgesics. The study demonstrated how structural variations could lead to compounds with improved efficacy and reduced side effects compared to existing medications.
Mechanism of Action
The mechanism of action of Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorinated phenyl ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Lipophilicity (logP)
Lipophilicity is a critical parameter for drug bioavailability. Data from fluorinated benzyl carbamates () reveals:
- Benzyl {4-[(2,6-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (5) : Least lipophilic (experimental logk = 1.2).
- Benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate (8) : Most lipophilic (logk = 2.8).
- Unsubstituted benzyl carbamate (1) : Lower lipophilicity than predicted (logk = 1.5 vs. ClogP = 2.1) .
The target compound’s 3-fluoro and piperidin-1-yl groups likely confer moderate lipophilicity, intermediate between compounds 5 and 6. Piperidine’s aliphatic nature may reduce logP compared to aromatic 4-phenylpiperazinyl analogs .
Molecular Weight and Solubility
- The target compound’s molecular weight (~330–350 g/mol) is comparable to analogs like CAS 1220910-89-3 (404.4 g/mol) .
- Fluorine and piperidine may enhance membrane permeability but reduce aqueous solubility compared to hydroxylated derivatives (e.g., CAS 1951439-26-1 with a hydroxyl group) .
Commercial Availability
- Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate has 6 suppliers, indicating robust availability .
- CAS 1220910-89-3 is offered by specialty suppliers (e.g., TargetMol, Ambeed) in research quantities .
- Piperidine derivatives like Benzyl 4-amino-3-fluoropiperidine-1-carboxylate HCl are less common, suggesting niche applications .
Biological Activity
Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate, a compound with the chemical formula C19H21FN2O2 and CAS number 172967-05-4, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring, a fluorinated phenyl group, and a carbamate functional group. Its molecular weight is approximately 328.38 g/mol. The structural components contribute to its interaction with various biological targets, making it a candidate for pharmacological applications.
The mechanism of action of this compound involves interactions with specific molecular targets:
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Modulation : The compound has been shown to modulate enzyme activity, potentially affecting metabolic processes and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has demonstrated cytotoxic effects against human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may influence ion channels or receptors associated with hyperexcitability disorders .
- Anti-inflammatory Activity : this compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of specific signaling pathways involved in inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Various | Antidepressant, analgesic |
| Fluorinated Phenyl Compounds | Various | Anticancer, neuroprotective |
| Benzoylpiperidine Compounds | Contains piperidine | Anti-cancer, anti-inflammatory |
This compound stands out due to its specific combination of functional groups which enhance its binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : Research demonstrated that this compound significantly reduces cell viability in breast cancer cell lines at micromolar concentrations, indicating potential as an anticancer agent .
- Mechanistic Studies : Investigations into its mechanism revealed that the compound acts as a reversible inhibitor of specific enzymes involved in neurochemical signaling, suggesting applications in treating neurological disorders .
- Inflammation Inhibition : A study assessing its anti-inflammatory properties found that it effectively reduced IL-1β release in macrophages, indicating a role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
